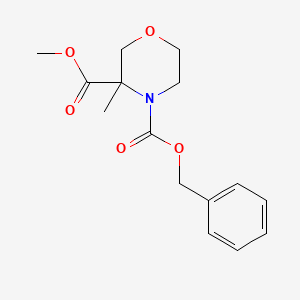
4-Benzyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate, also known as 4-O-benzyl 3-O-methyl 3-methylmorpholine-3,4-dicarboxylate, is a research chemical with the molecular formula C15H19NO5 and a molecular weight of 293.32 g/mol. This compound is used as a building block in various chemical syntheses and has applications in scientific research.
Méthodes De Préparation
The synthesis of 4-Benzyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate involves the reaction of 3-methylmorpholine-3,4-dicarboxylic acid with methyl and benzyl esters. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-Benzyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Benzyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: Research involving this compound includes the development of pharmaceuticals and drug delivery systems.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Benzyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the molecular targets being studied .
Comparaison Avec Des Composés Similaires
4-Benzyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate can be compared with other similar compounds, such as:
3-methylmorpholine-3,4-dicarboxylic acid: This compound is a precursor in the synthesis of this compound.
4-O-benzyl 3-O-methyl 3-methylmorpholine-3,4-dicarboxylate: This is another name for this compound.
Morpholine derivatives: These compounds share a similar morpholine ring structure and have various applications in research and industry.
This compound stands out due to its specific ester functional groups and its use as a versatile building block in chemical synthesis.
Propriétés
Formule moléculaire |
C15H19NO5 |
|---|---|
Poids moléculaire |
293.31 g/mol |
Nom IUPAC |
4-O-benzyl 3-O-methyl 3-methylmorpholine-3,4-dicarboxylate |
InChI |
InChI=1S/C15H19NO5/c1-15(13(17)19-2)11-20-9-8-16(15)14(18)21-10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
Clé InChI |
SKFMWSQBYGXHGG-UHFFFAOYSA-N |
SMILES canonique |
CC1(COCCN1C(=O)OCC2=CC=CC=C2)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














